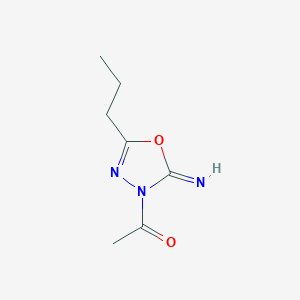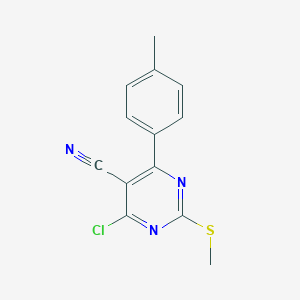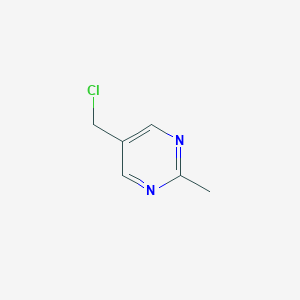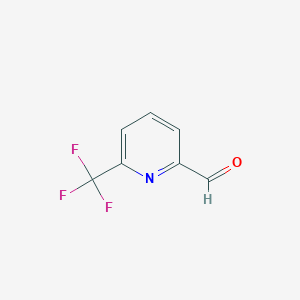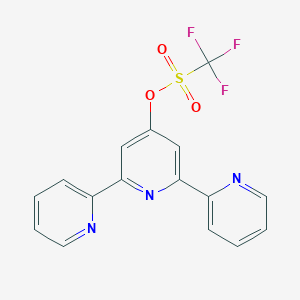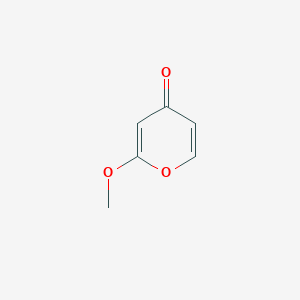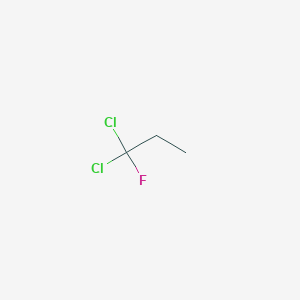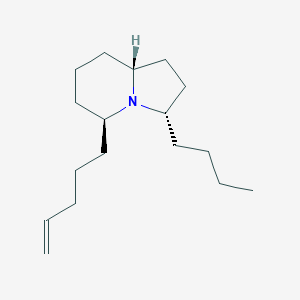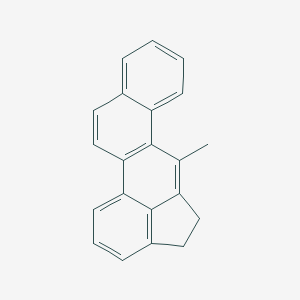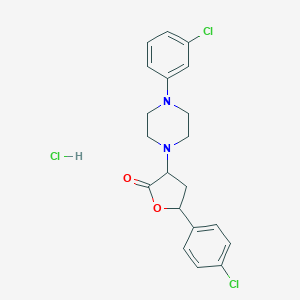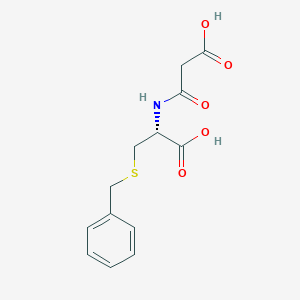
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester, also known as caffeic acid phenethyl ester (CAPE), is a natural phenolic compound found in honeybee propolis. It has gained significant attention due to its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of CAPE is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). Additionally, CAPE has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects
CAPE has been shown to have a variety of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, CAPE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CAPE in lab experiments is that it is a natural compound and has low toxicity, making it a safe alternative to synthetic drugs. Additionally, it is readily available and relatively inexpensive. One limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on CAPE. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of CAPE and its effects on various diseases. Finally, more research is needed to determine the optimal dosage and administration of CAPE for therapeutic use.
Synthesemethoden
CAPE can be synthesized using a simple esterification reaction between (Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester acid and phenethyl alcohol. The reaction is typically carried out using a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure CAPE.
Wissenschaftliche Forschungsanwendungen
CAPE has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, CAPE has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. Inflammation is also a major focus of CAPE research, and it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, CAPE has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
132336-00-6 |
|---|---|
Produktname |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7- |
InChI-Schlüssel |
SWUARLUWKZWEBQ-CLFYSBASSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C\C2=CC(=C(C=C2)O)O |
SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Synonyme |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






